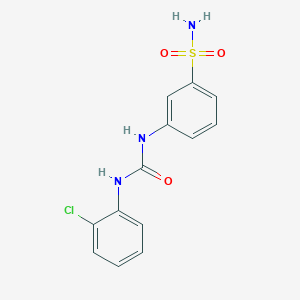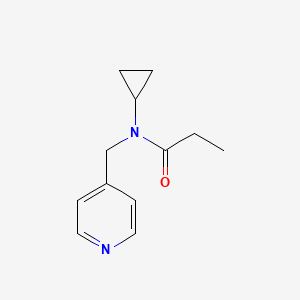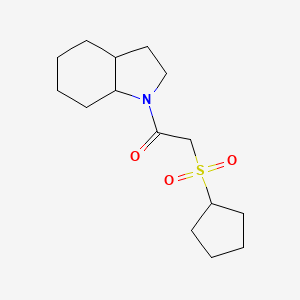![molecular formula C19H25NO3 B7566951 N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7566951.png)
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used for the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been shown to have a unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders.
Wirkmechanismus
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel that is involved in synaptic plasticity and learning and memory. N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide blocks the excessive activation of the NMDA receptor, which is thought to contribute to the neuronal damage and cognitive impairment seen in Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving synaptic plasticity. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide in lab experiments is its unique mechanism of action, which makes it a promising drug for the treatment of various neurological disorders. However, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, including investigating its potential therapeutic benefits in other neurological disorders, such as epilepsy and traumatic brain injury. There is also a need for further studies to determine the optimal dosage and duration of treatment with N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide, as well as to investigate its potential side effects and interactions with other drugs.
In conclusion, N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is a promising drug for the treatment of various neurological disorders, including Alzheimer's disease. Its unique mechanism of action and biochemical and physiological effects make it an important subject for scientific research. Further studies are needed to fully understand its potential therapeutic benefits and limitations.
Synthesemethoden
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting intermediate is then treated with 3-hydroxy-4-methoxybenzaldehyde to obtain N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[(3-hydroxy-4-methoxyphenyl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-23-17-3-2-12(7-16(17)21)11-20-18(22)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15,21H,4-6,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUCWKJICHJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B7566873.png)
![[2-(4-Methylanilino)-2-oxoethyl] 3-pyrrol-1-ylbenzoate](/img/structure/B7566881.png)
![1-[[4-(Dimethylamino)-3-fluorophenyl]methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B7566908.png)

![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)
![3,4-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7566930.png)

![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)

